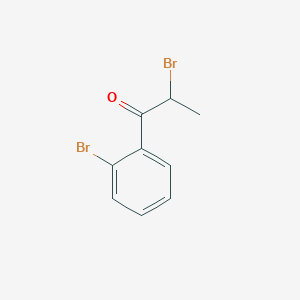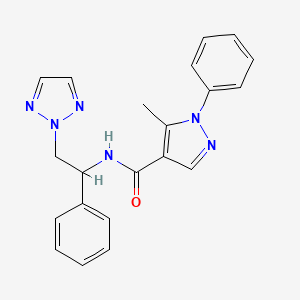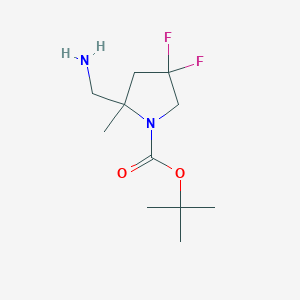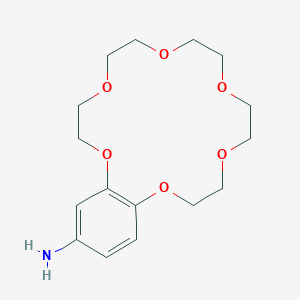
2,2'-Dibromopropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,2’-Dibromopropiophenone is an organic compound characterized by the presence of two bromine atoms attached to a propiophenone structure. It is a crystalline solid that ranges in color from white to light orange and is known for its volatility at room temperature. This compound is insoluble in water but can dissolve in organic solvents .
科学的研究の応用
2,2’-Dibromopropiophenone has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of medicinal compounds with potential therapeutic effects.
Industry: In industrial settings, it is used in the production of specialty chemicals and materials.
Safety and Hazards
When handling “2-Bromo-1-(2-bromophenyl)propan-1-one”, it is recommended to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .
生化学分析
Biochemical Properties
2-Bromo-1-(2-bromophenyl)propan-1-one plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules through nucleophilic substitution reactions, where the bromine atoms act as leaving groups. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby altering their catalytic activity .
Cellular Effects
The effects of 2-Bromo-1-(2-bromophenyl)propan-1-one on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in apoptosis and cell proliferation. Additionally, 2-Bromo-1-(2-bromophenyl)propan-1-one can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 2-Bromo-1-(2-bromophenyl)propan-1-one exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-(2-bromophenyl)propan-1-one can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its inhibitory effects on enzymes. Additionally, prolonged exposure to 2-Bromo-1-(2-bromophenyl)propan-1-one can result in adaptive cellular responses, such as upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 2-Bromo-1-(2-bromophenyl)propan-1-one vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition. At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a certain dosage level triggers significant adverse effects .
Metabolic Pathways
2-Bromo-1-(2-bromophenyl)propan-1-one is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, resulting in altered metabolic flux and changes in metabolite levels. The compound’s metabolism can also influence its overall bioavailability and toxicity .
Transport and Distribution
The transport and distribution of 2-Bromo-1-(2-bromophenyl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, depending on factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 2-Bromo-1-(2-bromophenyl)propan-1-one is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The localization of the compound can also influence its interactions with other biomolecules and its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
2,2’-Dibromopropiophenone can be synthesized through the bromination of propiophenone. One common method involves the reaction of propiophenone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically takes place under acidic conditions and requires an appropriate solvent to facilitate the process .
Industrial Production Methods
Industrial production of 2,2’-Dibromopropiophenone often involves large-scale bromination reactions using similar methods as described above. The process is optimized for higher yields and purity, ensuring that the compound meets industrial standards for various applications .
化学反応の分析
Types of Reactions
2,2’-Dibromopropiophenone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Elimination Reactions: It can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, often in an aqueous or alcoholic medium.
Elimination Reactions: Typically involve strong bases such as sodium ethoxide or potassium tert-butoxide.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield hydroxy derivatives.
Elimination Reactions: These reactions typically produce alkenes as the major products.
作用機序
The mechanism of action of 2,2’-Dibromopropiophenone involves its reactivity in nucleophilic substitution reactionsThis reactivity facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex organic structures .
類似化合物との比較
Similar Compounds
- 2-Bromopropiophenone
- 4’-Bromopropiophenone
- 2,4-Dibromopropiophenone
Comparison
2,2’-Dibromopropiophenone is unique due to the presence of two bromine atoms on the propiophenone structure, which enhances its reactivity compared to its mono-brominated counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for more diverse chemical transformations .
特性
IUPAC Name |
2-bromo-1-(2-bromophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHMZCFWXKPMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone](/img/structure/B2564449.png)
![Methyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2564450.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-7-hydroxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2564454.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide](/img/structure/B2564455.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2564456.png)

![(Z)-methyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2564458.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2564460.png)
